molecular formula C6H8BrClO B6267318 1-(1-bromocyclobutyl)-2-chloroethan-1-one CAS No. 2763749-38-6

1-(1-bromocyclobutyl)-2-chloroethan-1-one

Cat. No.: B6267318
CAS No.: 2763749-38-6
M. Wt: 211.5
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Description

1-(1-Bromocyclobutyl)-2-chloroethan-1-one is an organic compound that features a cyclobutane ring substituted with a bromine atom and a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-bromocyclobutyl)-2-chloroethan-1-one can be achieved through several methods. One common approach involves the bromination of cyclobutyl derivatives followed by the introduction of the chloroethanone group. For instance, cyclobutyl bromide can be reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes typically require stringent control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromocyclobutyl)-2-chloroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of amines, thiols, or other substituted derivatives.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

1-(1-Bromocyclobutyl)-2-chloroethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-bromocyclobutyl)-2-chloroethan-1-one involves its interaction with nucleophiles and electrophiles. The bromine and carbonyl groups are key sites for chemical reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, the carbonyl group can participate in various redox reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

    1-Bromocyclobutane: Lacks the chloroethanone group, making it less reactive in certain substitution and oxidation reactions.

    2-Chloro-1-butanone: Contains a similar chloroethanone moiety but lacks the cyclobutane ring, affecting its steric and electronic properties.

    1-(1-Chlorocyclobutyl)-2-bromoethan-1-one: An isomer with reversed halogen positions, leading to different reactivity patterns.

Uniqueness: 1-(1-Bromocyclobutyl)-2-chloroethan-1-one is unique due to the presence of both a bromine-substituted cyclobutane ring and a chloroethanone group. This combination imparts distinct chemical properties, making it a versatile compound for various synthetic and research applications.

Properties

CAS No.

2763749-38-6

Molecular Formula

C6H8BrClO

Molecular Weight

211.5

Purity

94

Origin of Product

United States

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